![molecular formula C14H12ClN3O5S B4839127 N'-(2-chloro-5-nitrobenzylidene)-4-methoxybenzenesulfonohydrazide](/img/structure/B4839127.png)
N'-(2-chloro-5-nitrobenzylidene)-4-methoxybenzenesulfonohydrazide
Overview
Description
N'-(2-chloro-5-nitrobenzylidene)-4-methoxybenzenesulfonohydrazide, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CNB-001 belongs to the class of hydrazide compounds, which have been shown to exhibit a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of N'-(2-chloro-5-nitrobenzylidene)-4-methoxybenzenesulfonohydrazide is not fully understood. However, it has been shown to modulate several signaling pathways in the brain, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the Nrf2/ARE pathway. These pathways are involved in cell survival, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N'-(2-chloro-5-nitrobenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N'-(2-chloro-5-nitrobenzylidene)-4-methoxybenzenesulfonohydrazide is its high potency and selectivity. It has been shown to have minimal toxicity and side effects in animal models. However, one limitation of N'-(2-chloro-5-nitrobenzylidene)-4-methoxybenzenesulfonohydrazide is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N'-(2-chloro-5-nitrobenzylidene)-4-methoxybenzenesulfonohydrazide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases. Another direction is to develop more effective formulations of N'-(2-chloro-5-nitrobenzylidene)-4-methoxybenzenesulfonohydrazide to improve its solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of N'-(2-chloro-5-nitrobenzylidene)-4-methoxybenzenesulfonohydrazide and its effects on various signaling pathways in the brain.
Scientific Research Applications
N'-(2-chloro-5-nitrobenzylidene)-4-methoxybenzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective, anti-inflammatory, and antioxidant properties. N'-(2-chloro-5-nitrobenzylidene)-4-methoxybenzenesulfonohydrazide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have potential in the treatment of traumatic brain injury and stroke.
properties
IUPAC Name |
N-[(Z)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5S/c1-23-12-3-5-13(6-4-12)24(21,22)17-16-9-10-8-11(18(19)20)2-7-14(10)15/h2-9,17H,1H3/b16-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRJIKVIXNIJBT-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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